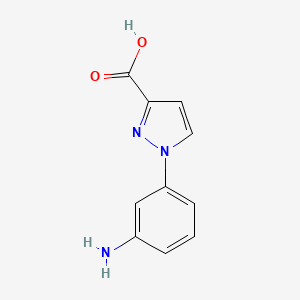

1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid

Description

1-(3-Aminophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a carboxylic acid group at the 3-position of the pyrazole ring and a 3-aminophenyl substituent at the 1-position. Its molecular formula is C₁₀H₉N₃O₂, with a molecular weight of 203.20 g/mol. The compound serves as a versatile intermediate in medicinal and agrochemical research due to its reactive carboxylic acid and amino groups, enabling further derivatization.

Synthesis: The compound is synthesized via cyclocondensation reactions or hydrolysis of ester precursors. For instance, Kasımoğulları et al.

Applications: Pyrazole-3-carboxylic acids are widely explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. The 3-aminophenyl substituent enhances solubility and facilitates interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

1-(3-aminophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-7-2-1-3-8(6-7)13-5-4-9(12-13)10(14)15/h1-6H,11H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMGVDAFFHIXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153435-73-4 | |

| Record name | 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid are the Proto-oncogene tyrosine-protein kinase Src and the Mitogen-activated protein kinase 14 . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and survival.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the Proto-oncogene tyrosine-protein kinase Src is involved in numerous signaling pathways, including those related to cell growth and survival. Similarly, the Mitogen-activated protein kinase 14 is involved in signaling pathways related to inflammation and apoptosis. Therefore, the compound’s action could have downstream effects on these pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its targets, it could potentially influence cell growth, differentiation, and survival, among other processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy could be affected by the presence of other molecules that compete for the same targets. Additionally, factors such as pH and temperature could influence the compound’s stability and its ability to interact with its targets.

Biological Activity

1-(3-Aminophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer activity, mechanisms of action, and structure-activity relationships (SAR). The findings are supported by various research studies and case analyses.

- Chemical Formula: C10H10N2O2

- Molecular Weight: 186.20 g/mol

- CAS Number: 1153435-73-4

Anticancer Activity

Recent studies have highlighted the potential of this compound in inhibiting the growth of various cancer cell lines. The compound has shown promising results against several types of cancer, including:

| Cancer Type | Cell Line | Inhibition Rate (%) | Reference |

|---|---|---|---|

| Lung Cancer | A549 | 66% | |

| Breast Cancer | MDA-MB-231 | Significant inhibition | |

| Liver Cancer | HepG2 | Moderate inhibition | |

| Colorectal Cancer | HT29 | Notable inhibition |

The biological activity of this compound is primarily attributed to its interaction with key molecular targets involved in cancer progression. These include:

- Topoisomerase II Inhibition: Disruption of DNA replication and repair processes.

- EGFR Inhibition: Modulation of signaling pathways that promote cell proliferation.

- VEGFR Inhibition: Reduction in angiogenesis, limiting tumor growth and metastasis.

These interactions suggest that the compound may act as a multi-target agent, influencing various pathways critical for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole ring can significantly impact the biological activity of the compound. Notably:

- Substituents on the Phenyl Ring: The presence of electron-withdrawing groups enhances anticancer activity.

- Amino Group Positioning: Variations in the positioning of the amino group influence binding affinity to target proteins.

Research has demonstrated that compounds with specific substitutions exhibit enhanced efficacy against cancer cell lines, providing a pathway for designing more potent derivatives.

Case Studies

- Study on MDA-MB-231 Cells: A study evaluated various derivatives of pyrazole compounds, revealing that those with additional carboxylic acid functionalities showed improved cytotoxicity against breast cancer cells compared to their predecessors .

- In Vivo Studies: Animal models treated with this compound demonstrated reduced tumor size and improved survival rates, indicating its potential for therapeutic applications .

Scientific Research Applications

Pharmaceutical Applications

1-(3-Aminophenyl)-1H-pyrazole-3-carboxylic acid has been identified as a promising lead compound in the development of new pharmaceuticals. Its structural features allow for modifications that enhance biological activity, making it suitable for various therapeutic applications.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, this compound derivatives were synthesized and tested for antiproliferative effects against several cancer cell lines. The results indicated that these derivatives could inhibit cell growth effectively, suggesting a pathway for developing new anticancer therapies .

Research has shown that this compound exhibits various biological activities, including anti-inflammatory and antimicrobial properties. These activities are attributed to its ability to interact with specific biological targets.

Table: Biological Activities of this compound Derivatives

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth of cancer cells | |

| Anti-inflammatory | Reduces inflammation in models | |

| Antimicrobial | Effective against bacterial strains |

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its structure allows for further modifications, leading to the development of new compounds with enhanced properties.

Table: Synthetic Routes for Derivatives

| Derivative Name | Synthetic Method | Yield (%) |

|---|---|---|

| 1-(3-Aminophenyl)-5-methylpyrazole | Condensation reaction | 85 |

| 1-(3-Aminophenyl)-pyrazole-4-carboxamide | Amidation with carboxylic acid derivatives | 90 |

Chemical Reactions Analysis

Esterification and Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under acidic conditions. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ (reflux) | Ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate | 85% |

This reaction parallels methods used for pyrazole-4-carboxylic acids, where esterification enhances solubility for further synthetic applications .

Condensation Reactions

The amino group participates in Schiff base formation and nucleophilic additions:

With Carbonyl Compounds

Reaction with aldehydes/ketones forms Schiff bases:

| Substrate | Reagents | Product | Application |

|---|---|---|---|

| Benzaldehyde | Ethanol, RT | N-Benzylidene derivative | Intermediate for heterocycle synthesis |

With Active Methylene Compounds

Under microwave irradiation, the carboxylic acid reacts with malonic acid in pyridine to form α,β-unsaturated acids:

| Conditions | Product | Yield |

|---|---|---|

| Pyridine, MW, 10 min | 3-(Pyrazolyl)propenoic acid | 92% |

Oxidation of the Aromatic Amine

The 3-aminophenyl group can be oxidized to nitro derivatives using strong oxidants:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂O | 80°C | 1-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid |

Reduction of Intermediate Schiff Bases

Schiff bases derived from the amine are reduced to secondary amines:

| Reducing Agent | Product | Yield |

|---|---|---|

| NaBH₄, MeOH | N-Alkyl-1-(3-aminophenyl) derivatives | 75% |

Cycloaddition and Heterocycle Formation

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles:

| Dipolarophile | Conditions | Product |

|---|---|---|

| Acetonitrile, Cu(I) catalyst | 100°C, 12h | Pyrazolo[1,5-a]pyrimidine |

Acid-Base Reactions

The carboxylic acid (pKa ≈ 4.5) and aromatic amine (pKa ≈ 5.1) enable pH-dependent solubility:

-

Deprotonation : Forms water-soluble carboxylate salts with NaOH.

-

Protonation : Amine group binds protons in acidic media, enhancing crystallinity .

Substitution Reactions

Electrophilic substitution occurs at the aromatic amine’s para position:

| Reaction | Reagents | Product |

|---|---|---|

| Bromination | Br₂, FeCl₃ | 1-(3-Amino-4-bromophenyl)-1H-pyrazole-3-carboxylic acid |

Key Mechanistic Insights

-

Schiff Base Formation : The amine’s lone pair attacks carbonyl carbons, forming imine intermediates .

-

Esterification : Proceeds via acid-catalyzed nucleophilic acyl substitution .

-

Oxidation : Manganese intermediates facilitate amine-to-nitro group conversion .

This compound’s multifunctional design enables applications in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., metal-organic frameworks) . Ongoing research focuses on optimizing reaction selectivity for targeted derivatives.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

- Solubility: The 3-aminophenyl group in the target compound enhances aqueous solubility compared to lipophilic analogues like 1-[(3,5-dimethylphenoxy)methyl] derivatives .

- Acidity : pKa values vary with substituents. For example, benzodioxol-containing analogues () exhibit a predicted pKa of ~3.90, favoring ionization at physiological pH .

Preparation Methods

Step 1: Preparation of 3-Aminobenzoyl Hydrazine

- Starting from 3-nitrobenzoic acid or 3-nitrobenzoyl chloride, reduction of the nitro group to an amino group is performed using catalytic hydrogenation or chemical reducing agents.

- The resulting 3-aminobenzoic acid derivative is converted to the corresponding hydrazide (3-aminobenzoyl hydrazine) by reaction with hydrazine hydrate under reflux conditions.

Step 2: Cyclization with Ethyl Acetoacetate

- The 3-aminobenzoyl hydrazine is reacted with ethyl acetoacetate in acidic medium (e.g., glacial acetic acid) under reflux.

- This step promotes cyclization to form the 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate ester intermediate.

Step 3: Hydrolysis of the Ester

- The ester intermediate is subjected to hydrolysis under basic or acidic conditions (e.g., reflux with aqueous sodium hydroxide or hydrochloric acid).

- This converts the ester group into the free carboxylic acid, yielding this compound.

Step 4: Purification

- The crude product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.

- Further purification can be achieved by chromatographic techniques if necessary.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| 1 | Hydrazine hydrate, reflux | 80-100 °C | 4-6 hours | Conversion of acid chloride to hydrazide |

| 2 | Ethyl acetoacetate, acetic acid, reflux | 100-120 °C | 6-8 hours | Cyclization to pyrazole ester |

| 3 | NaOH (aq) or HCl (aq), reflux | 80-100 °C | 4-6 hours | Ester hydrolysis to acid |

| 4 | Recrystallization solvents | Ambient to reflux | Variable | Purification |

Optimization of temperature, solvent, and reaction time is critical to maximize yield and purity. Acidic conditions favor ring closure, while controlled hydrolysis prevents degradation.

Alternative Synthetic Approaches

- Direct Pyrazole Formation from 3-Aminophenyl Hydrazine and 1,3-Dicarbonyl Compounds: Using substituted 1,3-diketones instead of β-ketoesters can provide alternative routes to the pyrazole core.

- Diazotization and Azo Coupling: For derivatives with azo substitutions, diazotization of the amino group followed by azo coupling can be employed, although this is more relevant to complex derivatives rather than the parent acid.

Research Findings and Analytical Data

- The compound’s structure is confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.

- Yields typically range from 60% to 85% depending on reaction conditions and purity of starting materials.

- The amino group remains stable under the reaction conditions used for cyclization and hydrolysis.

- The carboxylic acid functionality is confirmed by characteristic IR absorption near 1700 cm⁻¹ and NMR chemical shifts.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrazide Cyclization with β-Ketoester | 3-Aminobenzoyl hydrazine + ethyl acetoacetate | Cyclization, hydrolysis | Straightforward, good yields | Requires hydrazide preparation |

| Direct Condensation with 1,3-Diketone | 3-Aminophenyl hydrazine + 1,3-diketone | Cyclization | Simpler reagents | Limited substrate scope |

| Diazotization and Azo Coupling (for derivatives) | Amino compound + diazotization reagents | Diazotization, coupling | Useful for azo derivatives | Multi-step, complex |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions:

Cyclization : Pyrazole rings are often formed via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For example, substituted pyrazole-carboxylic acids can be synthesized using ethyl acetoacetate and hydrazine derivatives under reflux conditions .

Functionalization : Introducing the 3-aminophenyl group may require Buchwald-Hartwig amination or palladium-catalyzed cross-coupling. Evidence from similar compounds (e.g., trifluoromethyl-substituted pyrazoles) shows that substituents are added post-cyclization via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .

Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl pyrazole-3-carboxylate) under acidic or basic conditions yields the carboxylic acid moiety .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrazole ring structure and substituent positions. For example, in 3-methylpyrazole derivatives, protons on the pyrazole ring appear as distinct doublets (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Used to resolve crystal structures of pyrazole derivatives, as seen in studies of 1-allyl-3-amino-pyrazole-4-carboxylic acid .

- IR Spectroscopy : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How does the 3-aminophenyl substituent influence the compound’s biological activity compared to other substituents (e.g., trifluoromethyl)?

Methodological Answer:

- Mechanistic Insights : The electron-donating amino group may enhance interactions with biological targets (e.g., enzymes) via hydrogen bonding. In contrast, electron-withdrawing groups like trifluoromethyl (in FMPPP) inhibit mTOR/p70S6K pathways, suggesting substituent-dependent activity .

- SAR Studies : Compare IC₅₀ values of analogs. For example, trifluoromethyl-substituted pyrazoles show anti-proliferative effects in prostate cancer cells (~10 µM IC₅₀), while amino-substituted derivatives might exhibit improved solubility and binding affinity .

Q. What experimental models are suitable for evaluating this compound’s efficacy in autophagy modulation?

Methodological Answer:

- In Vitro Models : Use prostate cancer cell lines (e.g., PC-3 or LNCaP) treated with the compound, followed by Western blotting for autophagy markers (LC3-II, Beclin-1) and mTOR pathway proteins .

- In Vivo Models : Xenograft mice models (as in ) with tumor volume monitoring and immunohistochemical analysis of autophagy markers .

- Flow Cytometry : Quantify autophagic flux using fluorescent probes (e.g., CYTO-ID® Autophagy Detection Kit) .

Q. How can researchers resolve contradictions in reported data on pyrazole-carboxylic acid derivatives?

Methodological Answer:

- Meta-Analysis : Compare studies with standardized assays (e.g., MTT vs. SRB for cytotoxicity). For instance, discrepancies in IC₅₀ values for trifluoromethyl-pyrazoles may arise from cell line variability .

- Control Experiments : Include positive controls (e.g., rapamycin for autophagy) and validate purity via HPLC (>95% purity reduces batch-to-batch variability) .

Q. What computational approaches predict the compound’s binding affinity to kinase targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with mTOR or PI3K kinases. For example, trifluoromethyl-pyrazoles show strong hydrogen bonding with mTOR’s ATP-binding pocket .

- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with inhibitory activity using datasets from analogs .

Q. How can researchers optimize the compound’s solubility and bioavailability?

Methodological Answer:

- Salt Formation : Convert the carboxylic acid to sodium or potassium salts (e.g., as in 6,7-dihydrotriazolothiadiazine derivatives) to enhance aqueous solubility .

- Prodrug Strategies : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Critical Research Gaps

- Toxicity Profiling : Limited data on in vivo toxicity (e.g., hepatotoxicity) for amino-substituted pyrazoles. Use OECD guidelines for acute oral toxicity studies in rodents .

- Degradation Studies : Assess photostability and hydrolytic degradation under physiological pH (1.2–7.4) using accelerated stability protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.